1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

Description

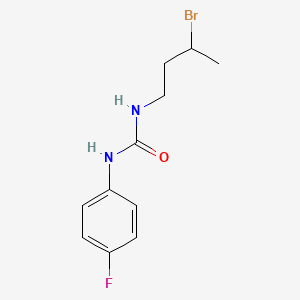

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea is a substituted urea derivative characterized by a bromobutyl chain at the N1-position and a 4-fluorophenyl group at the N3-position. This compound belongs to a class of molecules where the urea scaffold is functionalized with halogenated substituents, a design strategy often employed to enhance pharmacological activity, metabolic stability, and target binding affinity.

Properties

Molecular Formula |

C11H14BrFN2O |

|---|---|

Molecular Weight |

289.14 g/mol |

IUPAC Name |

1-(3-bromobutyl)-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C11H14BrFN2O/c1-8(12)6-7-14-11(16)15-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H2,14,15,16) |

InChI Key |

ZXFRJHMPLGOITR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC(=O)NC1=CC=C(C=C1)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bromine Position : The bromobutyl chain in the target compound introduces flexibility and lipophilicity, contrasting with bromophenyl or bromoacetyl groups in analogs (e.g., ). This may influence membrane permeability and metabolic stability.

- Hybrid Scaffolds : Thiadiazole- or triazole-containing urea derivatives (e.g., ) demonstrate enhanced anticonvulsant activity compared to simple alkyl/aryl ureas, suggesting that heterocyclic cores improve potency.

Pharmacological Activity

- Anticonvulsant Activity : Thiadiazole-urea hybrids in showed ED50 values as low as 0.65 µmol/kg in mouse models, attributed to the synergistic effects of the thiadiazole ring and halogenated benzylthio groups . The absence of a heterocyclic core in the target compound may limit similar potency.

- Metabolic Stability : Fungal biotransformation studies () reveal that 4-fluorophenyl-containing compounds undergo hydroxylation and oxidation, suggesting that the bromobutyl chain in the target compound might alter metabolic pathways compared to simpler aryl ureas .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The bromobutyl chain increases molecular weight and logP compared to analogs like 1-(4-fluorophenyl)-3-(3-nitrophenyl)urea (MW 354.13 g/mol, ). Higher lipophilicity could enhance blood-brain barrier penetration but may reduce solubility.

- Crystallinity : Isostructural derivatives in crystallize in triclinic systems with planar conformations, suggesting that bulky substituents like bromobutyl may complicate crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.